molecular formula C22H23N3O3 B10980650 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide

Cat. No.: B10980650
M. Wt: 377.4 g/mol
InChI Key: MZIVEWJANUEKPH-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide , is a chemical compound with the molecular formula C20H21N3O3. It features a piperidine ring, an indole moiety, and a methoxybenzamide group . The compound’s properties include:

  • Boiling point: Approximately 664.2°C (predicted)
  • Density: Approximately 1.32 g/cm³ (predicted)
  • Acid dissociation constant (pKa): Approximately 15.28 (predicted)

Preparation Methods

Synthetic Routes: The synthetic route to N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide involves the condensation of furan-2-carboxylic acid with piperidin-4-amine, followed by acetylation with indole-3-acetyl chloride. The reaction conditions and specific reagents used in each step contribute to the overall yield and purity of the compound.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using optimized protocols. These methods ensure consistent quality and yield for applications in research and industry.

Chemical Reactions Analysis

N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to a furan-2-carboxylic acid derivative.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the furan carbonyl group may yield the corresponding alcohol.

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives with modified functional groups.

Scientific Research Applications

N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its structural features.

    Biological Studies: The compound may interact with biological targets, affecting cellular processes.

    Industry: It could serve as a precursor for synthesizing other compounds.

Mechanism of Action

The exact mechanism by which N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide stands out due to its unique combination of indole and furan moieties. Similar compounds include 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-4-methoxybenzamide

InChI

InChI=1S/C22H23N3O3/c1-28-17-8-6-15(7-9-17)21(26)24-16-10-12-25(13-11-16)22(27)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,16,23H,10-13H2,1H3,(H,24,26)

InChI Key

MZIVEWJANUEKPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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